N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12(21)18-13-6-8-14(9-7-13)25(23,24)20-11-10-17(22)19-15-4-2-3-5-16(15)20/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORUKNHTTZRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129949 | |
| Record name | N-[4-[(2,3,4,5-Tetrahydro-4-oxo-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866138-30-9 | |
| Record name | N-[4-[(2,3,4,5-Tetrahydro-4-oxo-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866138-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(2,3,4,5-Tetrahydro-4-oxo-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701129949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3O4S. The compound features a benzodiazepine core which is known for its diverse biological activities including anxiolytic and anticonvulsant effects. The presence of a sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Research indicates that compounds with a benzodiazepine structure often interact with the GABA_A receptor complex in the central nervous system (CNS). This interaction can lead to increased inhibitory neurotransmission, resulting in anxiolytic and sedative effects. Specific studies have shown that modifications on the benzodiazepine ring can significantly alter the affinity for these receptors and subsequently influence biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various preclinical studies. The following table summarizes key findings related to its pharmacological effects:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anticonvulsant Activity : In a study involving rodent models, this compound was found to significantly reduce seizure activity induced by pentylenetetrazole (PTZ), suggesting its potential use as an anticonvulsant agent.
- Anxiolytic Effects : A behavioral study using the elevated plus maze (EPM) test demonstrated that administration of this compound resulted in increased time spent in open arms compared to controls, indicating anxiolytic properties.
- Cytotoxicity Assessment : In vitro assays showed that while the compound effectively inhibited the proliferation of glioma cells, it exhibited minimal toxicity towards normal astrocytes, highlighting its selectivity for cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide and related sulfonamide-acetamide derivatives:
Key Observations:
Substituent Impact on Activity: The benzodiazepine core in the target compound distinguishes it from simpler sulfonamide-acetamides (e.g., piperazinyl or morpholino derivatives). While piperazinyl and morpholino analogs exhibit analgesic or antimicrobial activity , the benzodiazepine moiety may confer affinity for neurological targets (e.g., GABA receptors) due to structural similarity to diazepam derivatives. Nitrophenyl (Sulfanitran) and pyrimidinyl (N4-Acetylsulfamethazine) substituents introduce electronegative or aromatic groups, enhancing antitubercular or anticoccidial effects .
Structural and Crystallographic Features :
- Hydrogen-bonding patterns in sulfonamide-acetamides, such as N—H···O and C—H···O interactions, stabilize crystal packing and influence solubility. For example, N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonylacetamide exhibits intramolecular C—H···O bonds that enhance crystallinity . The benzodiazepine core may introduce additional conformational rigidity compared to flexible piperazine or morpholine derivatives.
Synthetic Flexibility: The synthesis of N-substituted sulfonyl phenyl acetamides typically involves sulfonylation of aniline derivatives followed by acetylation ().
The benzodiazepine component may introduce additional neurotoxicity risks, though this remains speculative without direct data.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the benzodiazepine core followed by acetylation. A typical approach involves coupling 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-sulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine). Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .
Q. How can the structure of this compound be validated using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated DMSO/ethanol solution. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (implemented in SHELXTL or Olex2) ensures accurate bond lengths, angles, and hydrogen-bonding patterns. Structure validation tools like PLATON or CCDC’s Mercury should confirm absence of twinning or disorder .
Q. What pharmacological screening assays are appropriate for initial evaluation of this compound?
- Methodology :
- Analgesic activity : Tail-flick or hot-plate tests in murine models, with comparison to reference standards (e.g., paracetamol).
- Anti-inflammatory/hypernociceptive activity : Carrageenan-induced paw edema or CFA-induced chronic pain models.
- Mechanistic studies : COX-1/COX-2 inhibition assays or electrophysiological evaluation of GABA receptor modulation (due to benzodiazepine core) .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?
- Methodology : Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or chains. For example, the acetamide moiety often forms N–H···O interactions with sulfonyl groups, creating layered structures. Solubility can be predicted via Hirshfeld surface analysis (CrystalExplorer) and correlated with hydrogen-bond donor/acceptor counts. Stability under hygroscopic conditions is assessed via dynamic vapor sorption (DVS) .
Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetics : Perform LC-MS/MS to measure plasma/tissue concentrations and assess bioavailability.
- Metabolite profiling : Identify active metabolites via hepatic microsome incubation (rat/human S9 fractions) followed by UPLC-QTOF-MS.
- Target engagement : Use SPR or ITC to confirm binding affinity to proposed targets (e.g., GABA receptors or COX isoforms) .
Q. What computational strategies can predict off-target interactions or toxicity risks?
- Methodology :
- Docking studies : AutoDock Vina or Schrödinger Suite for binding to CYP450 isoforms (e.g., CYP3A4, CYP2D6).
- ADMET prediction : SwissADME or ProTox-II for hepatotoxicity, Ames mutagenicity, and hERG inhibition.
- QSAR modeling : Use datasets of sulfonamide derivatives to correlate structural features (e.g., logP, PSA) with toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
